

# electronic properties of copper molybdenum alloys

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An In-depth Technical Guide to the Electronic Properties of Copper-Molybdenum Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of copper-molybdenum (Cu-Mo) alloys. These materials are of significant interest in various high-technology fields, including thermal management in electronics, due to their unique combination of high thermal and electrical conductivity from copper and a low coefficient of thermal expansion from molybdenum.[1][2][3][4][5] This document details the electrical and thermal characteristics of these alloys, outlines the experimental methodologies for their characterization, and presents logical workflows for these procedures.

## Core Electronic and Thermal Properties

Copper-molybdenum alloys are pseudo-alloys, as copper and molybdenum are immiscible.[6] Their properties can be tailored by adjusting the ratio of the two constituent metals.[4] Generally, as the percentage of copper increases, the electrical and thermal conductivity of the alloy also increase, while the coefficient of thermal expansion rises. Conversely, a higher molybdenum content enhances dimensional stability at elevated temperatures but reduces electrical and thermal conductivity.[1][6]

## Data Presentation

The following tables summarize the key electronic and thermal properties of various Cu-Mo alloy compositions.

Table 1: Electrical Properties of Copper-Molybdenum Alloys

Alloy Composition (wt%)	Electrical Conductivity (% IACS)	Electrical Resistivity ( $\mu\Omega\cdot\text{cm}$ )	Reference
Cu-10Mo	57-80	-	[1]
Cu-25Mo	57-80	-	[1]
Cu-50Mo	57-80	-	[1]
Mo-15Cu	-	$3.8 \times 10^{-6} \Omega\cdot\text{cm}$ (3.8 $\mu\Omega\cdot\text{cm}$ )	[7]
Mo-30Cu	-	-	[8]
Cu-3Si-0.1Mo	Lower than Cu-3Si	-	[9][10]
Cu-3Si-5Mo	Lower than Cu-3Si	-	[9][10]

Note: IACS stands for International Annealed Copper Standard, where 100% IACS is equivalent to an electrical resistivity of  $1.7241 \mu\Omega\cdot\text{cm}$  at  $20^{\circ}\text{C}$ .

Table 2: Thermal Properties of Copper-Molybdenum Alloys

Alloy Composition (wt%)	Thermal Conductivity ( $\text{W/m}\cdot\text{K}$ )
Mo-Cu Composites	220 - 270
Pure Copper	397
Pure Molybdenum	138

## Experimental Protocols

Precise characterization of the electronic properties of Cu-Mo alloys is crucial for their application. The following sections detail the methodologies for key experiments.

## Four-Point Probe Method for Electrical Resistivity

The four-point probe method is a standard technique for measuring the electrical resistivity of materials, which minimizes the influence of contact resistance.[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To determine the bulk electrical resistivity of a Cu-Mo alloy sample.

Apparatus:

- Four-point probe head with equally spaced, co-linear tungsten carbide needles.[\[12\]](#)
- A constant current source.[\[14\]](#)
- A high-impedance voltmeter.[\[12\]](#)
- Sample holder and positioning stage.
- Micrometer for measuring sample thickness.

Procedure:

- Sample Preparation: Prepare a flat, smooth, and uniformly thick sample of the Cu-Mo alloy. The dimensions should be significantly larger than the probe spacing. Clean the surface of the sample to remove any insulating oxides or contaminants.
- Setup:
  - Connect the outer two probes of the four-point probe head to the constant current source.[\[2\]](#)
  - Connect the inner two probes to the high-impedance voltmeter.[\[2\]](#)
  - Mount the sample on the holder.
- Measurement:
  - Gently lower the probe head onto the center of the sample surface, ensuring all four probes make good contact.[\[11\]](#)

- Apply a known, stable DC current ( $I$ ) through the outer probes. The current value should be chosen to produce a measurable voltage without causing significant sample heating.
- Measure the voltage drop ( $V$ ) across the inner two probes.[\[2\]](#)
- Record the current ( $I$ ) and voltage ( $V$ ) values.
- Repeat the measurement at several locations on the sample to ensure uniformity.
- Measure the thickness ( $t$ ) of the sample using a micrometer.
- Calculation of Resistivity ( $\rho$ ):
  - For a thin sample (thickness,  $t \ll$  probe spacing,  $s$ ), the sheet resistance ( $R_s$ ) is calculated as:  $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$ [\[11\]](#)
  - The bulk resistivity ( $\rho$ ) is then calculated by:  $\rho = R_s * t$

## Hall Effect Measurement for Carrier Density and Mobility

The Hall effect measurement is used to determine the charge carrier type (electron or hole), carrier density, and carrier mobility in a conductive material.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To determine the Hall coefficient, carrier concentration, and mobility of a Cu-Mo alloy sample.

Apparatus:

- A sample of the Cu-Mo alloy with a defined rectangular geometry.
- A constant current source.
- A high-impedance voltmeter.
- A magnet capable of producing a uniform magnetic field perpendicular to the sample surface.[\[17\]](#)
- A sample holder with contacts for current and voltage measurements.

- A temperature controller (optional, for temperature-dependent studies).

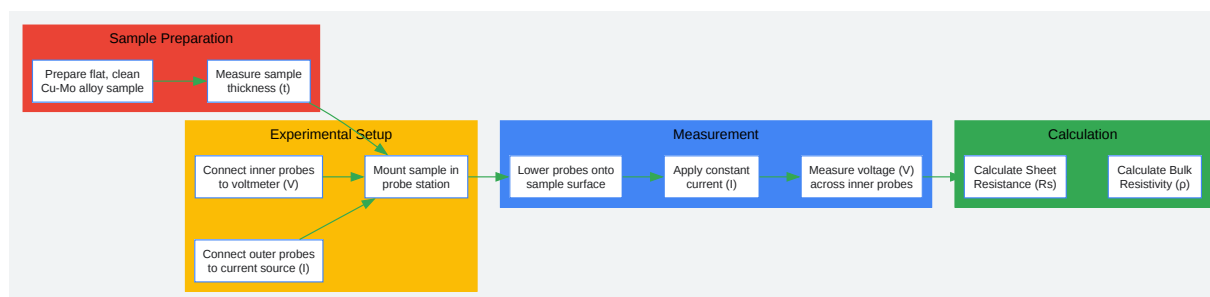
#### Procedure:

- Sample Preparation:
  - Prepare a thin, rectangular sample of the Cu-Mo alloy of known thickness ( $t$ ).
  - Attach four electrical contacts to the periphery of the sample, typically at the corners for a van der Pauw geometry or along the sides for a Hall bar geometry.
- Setup:
  - Mount the sample in the holder and place it within the magnetic field.
  - Connect the constant current source to two opposite contacts to pass a current ( $I$ ) along the length of the sample.
  - Connect the voltmeter to the other two opposite contacts to measure the transverse Hall voltage ( $V_H$ ).
- Measurement:
  - With the magnetic field off, pass a current ( $I$ ) through the sample and measure any transverse voltage. This is the offset voltage due to probe misalignment.
  - Turn on the magnetic field ( $B$ ) to a known, constant value, perpendicular to the sample surface.
  - Measure the transverse voltage ( $V_H$ ).
  - Reverse the direction of the magnetic field and measure  $V_H$  again.
  - Reverse the direction of the current and repeat the measurements with both magnetic field directions.
- Calculation:

- The Hall voltage ( $V_H$ ) is the average of the four measured transverse voltages after correcting for the offset voltage.
- The Hall coefficient ( $R_H$ ) is calculated using the formula:  $R_H = (V_H * t) / (I * B)$ [15]
- The carrier density ( $n$ ) is determined from the Hall coefficient:  $n = 1 / (e * R_H)$ , where 'e' is the elementary charge.
- By combining the resistivity ( $\rho$ ) from the four-point probe measurement, the carrier mobility ( $\mu$ ) can be calculated:  $\mu = |R_H| / \rho$

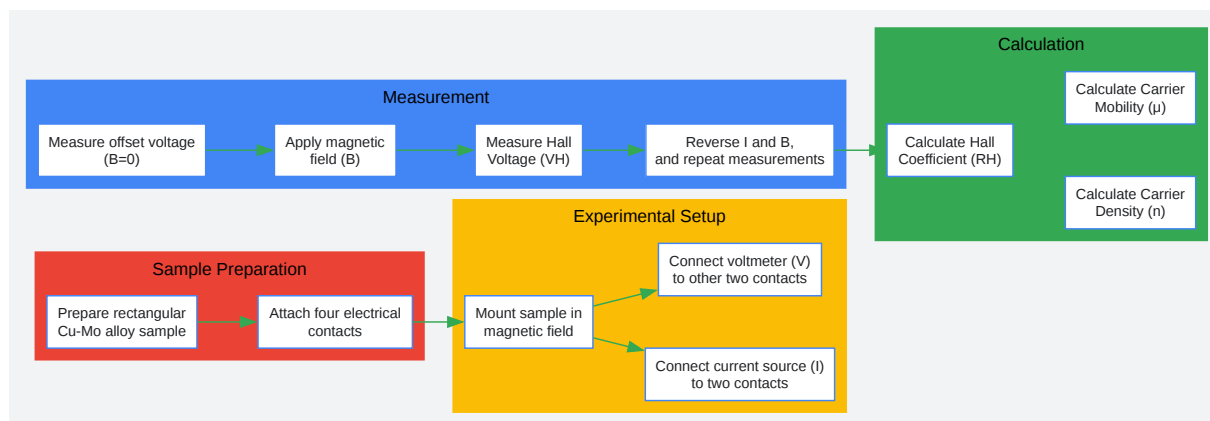
## Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.



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Caption: Workflow for the Four-Point Probe Measurement of Electrical Resistivity.



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Caption: Workflow for the Hall Effect Measurement.

## Theoretical Insights: Density Functional Theory

While specific experimental data on the band structure and density of states for bulk Cu-Mo alloys are not readily available in the literature, Density Functional Theory (DFT) serves as a powerful computational tool to predict these properties. DFT calculations can model the electronic structure of materials from first principles, providing insights into their conductivity and other electronic characteristics.<sup>[18][19][20]</sup>

A DFT study would typically involve:

- **Defining the Crystal Structure:** Creating a computational model of the Cu-Mo alloy's crystal lattice.
- **Solving the Kohn-Sham Equations:** This self-consistent process determines the ground-state electron density of the system.

- Calculating Electronic Properties: From the electron density, properties like the band structure and density of states (DOS) can be calculated. The band structure reveals the allowed energy levels for electrons, and the DOS shows the number of states available at each energy level. For a metallic alloy like Cu-Mo, a continuous band of energy levels crossing the Fermi level is expected, which is characteristic of good electrical conductors.

A DFT study on copper clusters adsorbed on a MoS<sub>2</sub> monolayer has shown that the interaction between copper and molybdenum introduces new electronic states.<sup>[18]</sup> While this is not a bulk alloy, it suggests that the electronic structure of Cu-Mo alloys is a complex interplay of the constituent atoms' orbitals.

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